molecular formula C17H14N4O2 B6541394 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 1058484-54-0

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B6541394
CAS No.: 1058484-54-0
M. Wt: 306.32 g/mol
InChI Key: XLCRGCVIYREKPH-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinone ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the condensation of an appropriate phenyl-substituted pyrimidinone with a pyridine derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)acetamide is structurally similar to other pyrimidinone derivatives and pyridine-containing compounds.

  • Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds in its class, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(20-15-8-4-5-9-18-15)11-21-12-19-14(10-17(21)23)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRGCVIYREKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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